molecular formula C20H32N5O21P3 B12725131 Diphosphoribosyl-adenosine monophosphate CAS No. 70028-80-7

Diphosphoribosyl-adenosine monophosphate

Cat. No.: B12725131
CAS No.: 70028-80-7
M. Wt: 771.4 g/mol
InChI Key: HABJYFWBXSWFJZ-GQVRRBAGSA-N
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Description

Diphosphoribosyl-adenosine monophosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is involved in cellular metabolism and is a key component in the synthesis of RNA and DNA. It is also essential for energy transfer within cells and acts as a signaling molecule in various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphosphoribosyl-adenosine monophosphate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . These enzymes facilitate the phosphorylation of nucleosides to produce nucleotides. The reaction conditions typically include a buffered solution with appropriate pH and temperature to ensure enzyme activity.

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes due to their efficiency and specificity. These processes utilize recombinant enzymes and optimized reaction conditions to achieve high yields. The use of bioreactors allows for the controlled synthesis of the compound, ensuring consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Diphosphoribosyl-adenosine monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis involves the cleavage of the phosphate ester bond, resulting in the formation of adenosine and inorganic phosphate . Phosphorylation reactions, catalyzed by kinases, add phosphate groups to the compound, converting it into higher-energy nucleotides such as adenosine diphosphate and adenosine triphosphate .

Common Reagents and Conditions: Common reagents used in these reactions include ATP, ADP, and various kinases. The reactions typically occur in aqueous solutions with specific pH and temperature conditions to maintain enzyme activity. For example, phosphorylation reactions are often carried out in the presence of magnesium ions, which act as cofactors for the kinases .

Major Products Formed: The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and inorganic phosphate. These products play vital roles in cellular energy transfer and metabolic processes .

Comparison with Similar Compounds

Diphosphoribosyl-adenosine monophosphate is similar to other nucleotides such as adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate. it is unique in its specific role in certain biochemical pathways and its ability to act as a signaling molecule . Similar compounds include inosine monophosphate, cytidine monophosphate, and guanosine monophosphate, which also participate in nucleotide metabolism and cellular processes .

Conclusion

This compound is a vital nucleotide derivative with significant roles in cellular metabolism, energy transfer, and signal transduction. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its unique contributions to biochemical processes.

Properties

CAS No.

70028-80-7

Molecular Formula

C20H32N5O21P3

Molecular Weight

771.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C20H32N5O21P3/c21-16-9-17(23-4-22-16)25(5-24-9)18-14(11(27)7(42-18)2-40-48(33,34)35)45-20-15(12(28)8(44-20)3-41-49(36,37)38)46-19-13(29)10(26)6(43-19)1-39-47(30,31)32/h4-8,10-15,18-20,26-29H,1-3H2,(H2,21,22,23)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/t6-,7-,8-,10-,11-,12-,13-,14-,15-,18-,19-,20-/m1/s1

InChI Key

HABJYFWBXSWFJZ-GQVRRBAGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O[C@@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)OC5C(C(C(O5)COP(=O)(O)O)O)O)N

Origin of Product

United States

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